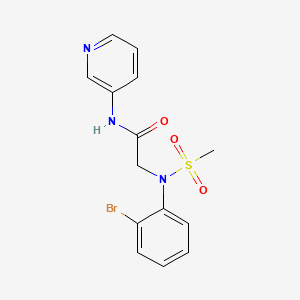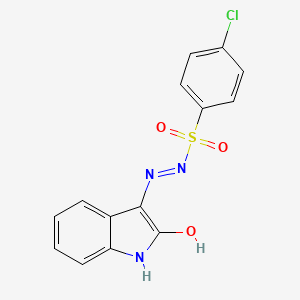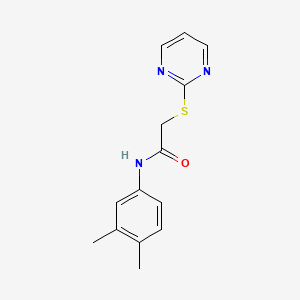
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as BAY 73-6691, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the field of cancer treatment.
Applications De Recherche Scientifique
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, particularly in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. It has also been studied for its potential use in the treatment of other diseases, such as inflammation and autoimmune disorders.
Mécanisme D'action
The mechanism of action of N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide involves the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme focal adhesion kinase (FAK), which is involved in cell migration and proliferation. By inhibiting FAK, this compound can inhibit the growth and migration of cancer cells. This compound has also been shown to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in cell survival and proliferation. By inhibiting PI3K, this compound can induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth and migration of cancer cells by targeting specific enzymes and signaling pathways. It has also been shown to induce cell death in cancer cells. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory and autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and optimized for its synthesis method, which allows for the production of high yields and purity of the compound. Another advantage is that it has shown promising results in various scientific research studies, particularly in the field of cancer treatment. However, one limitation is that it may have off-target effects, which may affect the interpretation of experimental results. Another limitation is that it may have limited solubility in certain solvents, which may affect its use in certain experimental protocols.
Orientations Futures
There are several future directions for the scientific research of N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide. One direction is to further elucidate the mechanism of action of this compound, particularly its effects on specific enzymes and signaling pathways. Another direction is to study the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Méthodes De Synthèse
The synthesis of N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide involves the reaction of 2-bromoaniline with chlorosulfonyl isocyanate to form the intermediate 2-bromo-N-(chlorosulfonyl)aniline. This intermediate is then reacted with 3-pyridinecarboxylic acid to form N-(2-bromophenyl)-N-(3-pyridyl)sulfonylurea. Finally, this compound is reacted with glycine methyl ester to obtain this compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
Propriétés
IUPAC Name |
2-(2-bromo-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3S/c1-22(20,21)18(13-7-3-2-6-12(13)15)10-14(19)17-11-5-4-8-16-9-11/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJOZMKGHSWLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CN=CC=C1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-({[(3-methoxyphenyl)amino]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5723329.png)

![[5-(2-bromo-4-methylphenyl)-2-furyl]methanol](/img/structure/B5723342.png)

![2-(4-bromo-2-cyanophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5723352.png)
![methyl 5-[(2-methoxy-4-propionylphenoxy)methyl]-2-furoate](/img/structure/B5723361.png)

![4-(methoxymethyl)-6-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B5723379.png)
![ethyl 3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723390.png)
![1-[(2,6-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5723395.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5723397.png)
![1-methyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5723403.png)